Silver dibenzyl phosphate

Descripción general

Descripción

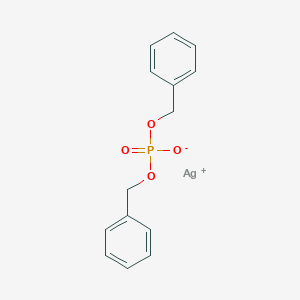

Silver dibenzyl phosphate (C₁₄H₁₄AgO₄P, CAS 50651-75-7) is a silver(I) salt of dibenzyl phosphate. It features a silver ion coordinated to the oxygen atoms of the dibenzyl phosphate anion, forming a structure with a molecular weight of 385.104 g/mol and a monoisotopic mass of 383.968068 . This compound is utilized in organic synthesis, particularly in phosphorylation reactions and as a precursor for prodrug development. Its IUPAC name is phosphoric acid, bis(phenylmethyl) ester, silver(1+) salt (1:1), and it is commercially available under identifiers such as MFCD00067264 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silver dibenzyl phosphate can be synthesized through the reaction of dibenzyl phosphate with silver nitrate in an aqueous medium. The reaction typically involves the following steps:

- Dissolution of dibenzyl phosphate in water.

- Addition of silver nitrate solution to the dibenzyl phosphate solution.

- Precipitation of this compound as a solid product.

- Filtration and drying of the precipitate to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:

- Use of high-purity reagents.

- Controlled reaction temperature and pH.

- Efficient filtration and drying techniques to obtain the final product .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Silver dibenzyl phosphate undergoes hydrolysis under aqueous or alkaline conditions, yielding dibenzyl phosphate and silver hydroxide. This reaction is pH-dependent and critical for applications requiring controlled deprotection of phosphate groups.

Mechanism :

Key Observations :

- Hydrolysis rates increase in alkaline media (pH > 10) due to nucleophilic attack by hydroxide ions.

- Hydrolysis products are precursors for synthesizing phosphate esters in prodrug systems .

Substitution Reactions

This compound acts as a nucleophile in SN2 reactions, displacing halides or tosylates to form phosphorylated products.

Alkylation with Alkyl Halides

Example : Reaction with 1,4-diiodobutane :

Conditions :

Glycosylation of Sugars

This compound reacts with acetylated glycosyl bromides to form glycosyl phosphates, crucial in carbohydrate chemistry :

Applications :

Peptide Modification

Phosphorylation of serine/threonine residues in peptides enhances solubility and modulates biological activity:

Conditions :

- Solvent: Dimethylformamide (DMF).

- Catalyst: 4-Dimethylaminopyridine (DMAP).

Thermal Stability

Decomposition occurs at 215°C, releasing benzyl radicals and silver phosphate :

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 0.12 |

| Methanol | 0.36 (heated) |

| Isopropyl acetate | 0.08 |

Low solubility in polar solvents necessitates optimized reaction conditions .

Comparative Reactivity with Analogues

| Compound | Reactivity with R-X | Hydrolysis Rate (pH 7) |

|---|---|---|

| This compound | High | Moderate |

| Dibenzyl phosphate | Low | Fast |

| Silver diethyl phosphate | Moderate | Slow |

Key Factor : The silver ion enhances electrophilicity of the phosphate group, accelerating substitution reactions .

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Organic Synthesis:

AgDBP serves as a reagent for phosphorylating various organic compounds. It facilitates the introduction of phosphate groups into molecules such as sugars, glycerol derivatives, and lipids. This property is crucial for synthesizing biologically relevant compounds, including glycerol-1,3-diphosphate, which is significant in studying polyglycerol phosphatides in bacteria .

Catalyst in Chemical Reactions:

The compound is also utilized as a catalyst in various chemical transformations. For instance, it has been employed in reactions that convert 2-alkynyl-enones into highly substituted furans through domino cycloisomerization/nucleophilic addition reactions. These reactions demonstrate high yields and enantiomeric excesses, indicating AgDBP's effectiveness in asymmetric synthesis .

Biological Applications

Antimicrobial Properties:

Research indicates that silver dibenzyl phosphate exhibits potential antimicrobial activity against bacteria and fungi. The mechanism involves the release of silver ions, which interact with microbial cell membranes and inhibit essential enzymatic functions, such as those of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This property positions AgDBP as a candidate for use in medical devices and coatings to prevent infections.

Drug Delivery Systems:

AgDBP has been explored for its role as a prodrug in drug delivery applications. Its derivatives can be hydrolyzed by alkaline phosphatases to release active pharmacological agents, making it suitable for controlled release formulations. This feature is particularly advantageous for developing targeted therapies .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is used in the synthesis of specialty chemicals and as a stabilizer in various processes. Its ability to facilitate nucleophilic attacks enhances its utility in producing complex organophosphorus compounds.

Data Table: Comparative Analysis of this compound Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemistry | Reagent for phosphorylation | Facilitates synthesis of biologically relevant molecules |

| Catalyst for asymmetric synthesis | High yields and enantiomeric excess | |

| Biology | Antimicrobial agent | Inhibits microbial growth through enzymatic disruption |

| Drug delivery system | Controlled release of active agents | |

| Industry | Production of specialty chemicals | Enhances stability and reactivity in chemical processes |

Case Studies

-

Synthesis of Glycerol-1,3-Diphosphate:

Researchers successfully synthesized glycerol-1,3-diphosphate using AgDBP through a reaction with 1,3-dibromo-2-hexadecanoyloxypropane followed by deprotection steps. This compound is vital for studying lipid metabolism in bacteria . -

Antimicrobial Efficacy Testing:

A study evaluated the antimicrobial effects of AgDBP against various bacterial strains. The results demonstrated significant inhibition of bacterial growth due to the interaction between silver ions released from AgDBP and microbial cell components.

Mecanismo De Acción

The mechanism of action of silver dibenzyl phosphate involves its interaction with biological molecules. The silver ions released from the compound can bind to proteins and enzymes, disrupting their function. This leads to the inhibition of microbial growth and other biological effects. The molecular targets include enzymes involved in metabolic pathways and structural proteins .

Comparación Con Compuestos Similares

Silver dibenzyl phosphate belongs to a family of dibenzyl phosphate salts, which vary in their cationic counterions. These differences significantly impact their physicochemical properties and applications. Below is a detailed comparison:

Sodium Dibenzyl Phosphate (C₁₄H₁₄NaO₄P)

- Solubility : Highly water-soluble (>100 mg/mL at room temperature), making it suitable for aqueous-phase reactions .

- Synthesis : Prepared via ion exchange of dibenzyl phosphoric acid (10b) using Dowex resin (Na⁺ form) .

- Applications : Used in prodrug synthesis to enhance bioavailability. For example, sodium salts of phosphate esters improve solubility for antimitotic agents like β-lactams .

Potassium Dibenzyl Phosphate (C₁₄H₁₄KO₄P)

- Solubility : Comparable to the sodium salt, with high aqueous solubility (>100 mg/mL) .

- Synthesis : Similar ion exchange methodology using Dowex resin (K⁺ form) .

- Safety : Classified under GHS guidelines with hazard statements for skin/eye irritation (H315, H319) .

Tetrabutylammonium Dibenzyl Phosphate

- Reactivity: Used in alkylation reactions with quinone methides (QMs). Its nucleophilicity is pH-dependent, requiring acid catalysis for efficient reactions .

- Limitations: Lower solubility in organic solvents compared to alkali metal salts, limiting its use in non-polar systems .

Tetrabenzyl Pyrophosphate (TBPP)

- Stability : Degrades over time, with dibenzyl phosphate as a primary impurity. Stability data show 95% purity retention after 1 month at -20°C .

- Applications : Intermediate in nucleotide synthesis; less stable than this compound .

This compound

- Solubility: Poor aqueous solubility, favoring use in organic solvents (e.g., methanol, acetonitrile) .

- Synthesis : Produced via ion exchange using silver nitrate or direct reaction with dibenzyl phosphoric acid .

- Applications :

Comparative Data Table

Pharmaceutical Prodrug Development

- This compound derivatives, such as BNC105, are converted to water-soluble disodium phosphate prodrugs for enhanced in vivo delivery .

- Sodium and potassium salts are preferred for immediate-release formulations due to rapid dissolution .

Reaction Mechanisms

- This compound participates in acid-catalyzed alkylation of aged acetylcholinesterase (AChE), demonstrating its role in therapeutic reactivation .

- In contrast, tetrabutylammonium salts require precise pH control to balance nucleophilicity and acidity .

Stability Considerations

- Tetrabenzyl pyrophosphate’s instability underlines the superior shelf-life of this compound in synthetic workflows .

Actividad Biológica

Silver dibenzyl phosphate (CAS No. 50651-75-7) is a compound that has gained attention in various fields, particularly in medicinal chemistry and materials science. Its biological activity is primarily linked to its role as a prodrug and its potential applications in antibacterial treatments and drug delivery systems. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, antibacterial effects, and relevant case studies.

This compound has the molecular formula and a molecular weight of 385.10 g/mol. It is characterized by its solubility in organic solvents and moderate solubility in water, making it suitable for various applications in biological systems. The compound exhibits significant interactions with biological membranes and enzymes, which can enhance its therapeutic efficacy.

Pharmacological Properties

Prodrug Activity

this compound acts as a prodrug, which means it is converted into an active drug form within the body. This conversion enhances its bioavailability and therapeutic effects. Studies have shown that it can release silver ions (Ag) upon hydrolysis, which are known for their antimicrobial properties.

Antimicrobial Activity

The antibacterial properties of silver ions have been well-documented, particularly against pathogens such as Staphylococcus aureus and Escherichia coli. This compound has demonstrated efficacy in inhibiting bacterial growth through the controlled release of silver ions. In vitro studies indicate that it significantly reduces bacterial viability, making it a candidate for use in wound dressings and coatings .

Biological Activity Data

The following table summarizes key biological activities of this compound:

Case Studies

-

Antibacterial Efficacy

A study investigated the antibacterial activity of silver-doped phosphate coacervates containing this compound. The results showed a significant reduction in bacterial counts for both non-antimicrobial resistant (AMR) and AMR strains of S. aureus and Pseudomonas aeruginosa. The release profile indicated that higher concentrations of silver resulted in greater antibacterial activity . -

Cytotoxicity Assessment

Research evaluating the cytotoxic effects of this compound on human keratinocyte cells revealed that while there was some level of cytotoxicity, it was concentration-dependent. At lower concentrations, cell viability remained high, suggesting potential for safe applications in wound healing materials . -

Prodrug Mechanism

The mechanism by which this compound acts as a prodrug was explored through hydrolysis studies, demonstrating that the compound effectively releases bioactive silver ions over time under physiological conditions, enhancing its therapeutic potential against infections.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Silver Dibenzyl Phosphate, and how can yield be improved?

this compound can be synthesized via a two-step procedure: (1) reaction of dibenzyl phosphate with silver oxide in ethanol/water under alkaline conditions (NaOH), followed by (2) isolation via hydrogenation or filtration. The reported yield is 83% under optimized conditions. Key parameters include pH control (neutralization post-reaction) and catalyst selection (e.g., palladium-on-carbon for hydrogenation). Ensure stoichiometric excess of silver oxide to drive the reaction to completion .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : Use and NMR to confirm the phosphate ester structure and silver coordination. For example, NMR typically shows a peak near 0 ppm for dibenzyl phosphate derivatives .

- Elemental Analysis : Verify purity via C/H/N percentages (e.g., theoretical C: 40.43%, H: 3.39% for related dibenzyl phosphate esters) .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and stability .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust inhalation .

- Storage : Store at -20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, which may hydrolyze the phosphate ester .

- Waste Disposal : Collect silver-containing waste separately and treat with sulfide precipitation before disposal .

Advanced Research Questions

Q. How do P–O bond characteristics in this compound influence its reactivity in catalytic applications?

X-ray crystallography and computational studies reveal that the P=O bond in dibenzyl phosphate is highly polarized (70% double-bond character), enhancing its nucleophilicity in acid-catalyzed reactions. This polarization facilitates interactions with electrophilic centers, such as in cobalt-catalyzed epoxide ring-opening reactions. Adjusting the silver counterion can modulate Lewis acidity, impacting reaction rates and selectivity .

Q. What mechanistic insights explain the pH-dependent reactivity of this compound in alkylation reactions?

Studies show that acid catalysis (e.g., methanesulfonic acid) protonates the phosphate group, increasing electrophilicity at the silver center. This activates the compound for nucleophilic attack, as seen in aged acetylcholinesterase (AChE) reactivation. The reaction is reversible under basic conditions (e.g., KCO), highlighting the need for precise pH control (optimal range: pH 4–6) .

Q. How can photocatalytic cleavage of this compound be optimized for environmental applications?

Under blue LED light (440 nm), flavin-guanidinium conjugates catalyze oxidative cleavage of dibenzyl phosphate esters. Key factors:

- Solvent : Acetonitrile (MeCN) achieves 53–58% conversion in 4 hours, while aqueous systems require higher catalyst loading (20 mol%) .

- Catalyst Design : Rigidify the flavin scaffold to reduce competitive hydrolysis and improve quantum yield .

Q. What computational methods are suitable for modeling this compound’s interaction with biomolecules?

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces and predict binding sites with enzymes (e.g., alkaline phosphatase).

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability and aggregation tendencies .

Q. Methodological Recommendations

- Synthesis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and optimize silver ion stoichiometry to minimize side products .

- Analysis : Pair MALDI-TOF MS with NMR for structural confirmation, especially for silver adducts .

- Safety : Conduct risk assessments for silver nanoparticle formation during synthesis .

Propiedades

IUPAC Name |

silver;dibenzyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P.Ag/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOLVLSIZCEOHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14AgO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531833 | |

| Record name | Silver(1+) dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50651-75-7 | |

| Record name | Silver dibenzyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050651757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver(1+) dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILVER DIBENZYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45XQ7IW09Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.